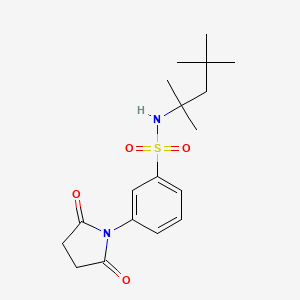
N-ethyl-3,4-dimethylbenzamide
Descripción general
Descripción
N-ethyl-3,4-dimethylbenzamide (also known as DEET) is a chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most commonly used insect repellents worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas, and is used in a variety of products, including lotions, sprays, and wipes.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood, but it is thought to work by interfering with the insect's ability to detect the presence of humans or animals. DEET may also interfere with the insect's ability to locate a host by disrupting its sense of smell.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in certain populations, such as children and pregnant women. Additionally, DEET has been shown to have a mild irritant effect on the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory settings as an insect repellent and has been shown to be highly effective at preventing insect bites. However, DEET can be difficult to work with due to its strong odor and potential for skin irritation. Additionally, some researchers may be hesitant to use DEET due to concerns about its potential neurotoxic effects.
Direcciones Futuras
There are several areas of research that could be explored in relation to DEET. One potential direction is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another direction is the exploration of DEET's potential use in agricultural settings, where it could be used to protect crops from insect damage. Finally, further research could be done to better understand the mechanism of action of DEET and its potential effects on human health.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. DEET has also been studied for its potential use in agricultural settings, where it could be used to protect crops from insect damage.
Propiedades
IUPAC Name |
N-ethyl-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZHMJWQHHPUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-3-(1-cyano-2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3875689.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3875696.png)
![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875708.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875713.png)

![benzyl 3-{[(2,6-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3875719.png)

![N-1,3-benzodioxol-5-yl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3875742.png)
![4-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3875751.png)

![2-{1-(2-methylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3875759.png)
![4-methyl-N-{4-[3-(3-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3875760.png)
